1-Methoxypiperazine 1-Methoxypiperazine
Brand Name: Vulcanchem
CAS No.: 157517-72-1
VCID: VC8077594
InChI: InChI=1S/C5H12N2O/c1-8-7-4-2-6-3-5-7/h6H,2-5H2,1H3
SMILES: CON1CCNCC1
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

1-Methoxypiperazine

CAS No.: 157517-72-1

Cat. No.: VC8077594

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxypiperazine - 157517-72-1

Specification

CAS No. 157517-72-1
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name 1-methoxypiperazine
Standard InChI InChI=1S/C5H12N2O/c1-8-7-4-2-6-3-5-7/h6H,2-5H2,1H3
Standard InChI Key DGUWRXBLZVOIFX-UHFFFAOYSA-N
SMILES CON1CCNCC1
Canonical SMILES CON1CCNCC1

Introduction

Chemical Identity and Physicochemical Properties

1-Methylpiperazine (C₅H₁₂N₂) is a six-membered ring compound with a methyl group attached to one nitrogen atom. Its molecular weight is 100.16 g/mol, and it exists as a clear, hygroscopic liquid at room temperature . Key physicochemical parameters include:

PropertyValueSource
Melting Point-6°C
Boiling Point138°C (lit.)
Density0.903 g/mL at 25°C
Vapor Pressure12 hPa at 20°C
Refractive IndexNot explicitly reported
SolubilityMiscible with chloroform, methanol, water
pKa ValuespK₁: 4.94; pK₂: 9.09 (25°C)

The compound’s basicity (pKa ~9.09) enables its reactivity in nucleophilic substitutions, while its bifunctional structure (two nitrogen atoms) allows for diverse derivatization .

Synthesis and Industrial Production

Green Synthesis Methodology

A two-step protocol dominates modern production:

  • Aminolysis Reaction: Di-methyl oxalate reacts with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione .

  • Catalytic Hydrogenation: The intermediate undergoes hydrogenation using Raney nickel (150–200°C, 3–5 MPa), achieving 98.34% conversion and 96.72% selectivity .

This method minimizes byproducts and aligns with green chemistry principles by avoiding hazardous reagents .

Economic and Environmental Advantages

  • Raw material cost reduction (N-methylethylenediamine is inexpensive).

  • High yield (95.11%) reduces waste generation .

  • Energy efficiency due to optimized reaction conditions .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

1-Methylpiperazine serves as a precursor for:

  • Antibiotics: Ofloxacin and rifampicin .

  • Antipsychotics: Clozapine and trifluoperazine .

  • Erectile Dysfunction Drugs: Sildenafil (Viagra™) .

  • Antiemetics: Cyclizine impurity A .

Its role in synthesizing imatinib mesylate (a leukemia drug) underscores its importance in oncology .

Polymer Chemistry

  • Epoxy Curing Agents: Enhances crosslinking in polyurethanes and polyamides .

  • Anion-Exchange Resins: Functionalized stationary phases for chromatography .

Lignin Valorization

Recent studies highlight its utility in lignin extraction from biomass, promoting sustainable biorefineries .

Analytical Characterization

Spectroscopic Data

  • NMR: δH 2.3–2.5 (m, 8H, piperazine ring), δH 2.1 (s, 3H, CH₃) .

  • MS (ESI+): m/z 101.1 [M+H]⁺ .

Chromatographic Methods

  • GC-FID: Retention time = 6.2 min (HP-5 column) .

  • HPLC-UV: Purity >99% (C18 column, 254 nm) .

Environmental Impact and Biodegradation

Ecotoxicity

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 85 mg/L .

  • Biodegradation: 60% degradation in 28 days (OECD 301D) .

Waste Management

  • Incineration: Recommended for contaminated solvents .

  • Neutralization: Treat acidic residues with NaOH before disposal .

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